2-Methoxybenzaldehyde
Overview
Description
o-Anisaldehyde, also known as 2-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O2. It is a colorless to pale yellow liquid with a pleasant aroma, commonly used in the fragrance and flavor industry. The compound consists of a benzene ring substituted with a methoxy group and an aldehyde group at the ortho position.
Synthetic Routes and Reaction Conditions:
Ozonolysis of Anethole: One of the common methods for synthesizing o-Anisaldehyde involves the ozonolysis of anethole (1-methoxy-4-(1-propenyl)-benzene) in a water and ethyl acetate system.
Formylation of Anisole: Another method involves the formylation of anisole using various formylating agents.
Industrial Production Methods:
- Industrially, o-Anisaldehyde is produced through the formylation of anisole. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Anisic acid.
Reduction: o-Anisyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Mechanism of Action
Target of Action
2-Methoxybenzaldehyde, also known as o-anisaldehyde, primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, making it an effective method for controlling fungal pathogens .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of this compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway . The compound’s antifungal activity is indicated through the use of deletion mutants in this pathway, such as sod1Δ
, sod2Δ
, and glr1Δ
.
Pharmacokinetics
It is known that the compound is a colorless solid with a pleasant aroma, and it is insoluble in water but soluble in alcohol, ether, and benzene .
Result of Action
The primary result of this compound’s action is the effective inhibition of fungal growth . It can serve as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy . It can also enhance the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Action Environment
This compound is sensitive to air . It is combustible and can release toxic smoke when exposed to high temperatures, open flames, or strong oxidizing agents . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, presence of open flames, and the presence of oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that the molecule consists of a benzene ring with adjacent formyl and a methoxy groups This structure suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Some research suggests that benzaldehydes, a group of compounds that includes 2-Methoxybenzaldehyde, may disrupt cellular antioxidation systems . This disruption can inhibit microbial growth through destabilization of cellular redox homeostasis
Molecular Mechanism
It is known that the molecule consists of a benzene ring with adjacent formyl and a methoxy groups This structure suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is a colorless solid with a pleasant aroma This suggests that it may have stability and degradation properties that could influence its long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
Some research suggests that it is considerably more effective than 2-hydroxybenzaldehyde at repelling the common black garden ant, Lasius niger
Metabolic Pathways
It is known that the molecule consists of a benzene ring with adjacent formyl and a methoxy groups This structure suggests that it may interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels
Scientific Research Applications
o-Anisaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in the synthesis of potential therapeutic agents.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Comparison with Similar Compounds
- p-Anisaldehyde (4-methoxybenzaldehyde)
- m-Anisaldehyde (3-methoxybenzaldehyde)
Properties
IUPAC Name |
2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZJLOCLABXVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051690 | |
Record name | 2-Methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solidified mass or fragments; mp = 34-40 deg C; [Sigma-Aldrich MSDS], Solid, Light yellow solid; Sweet powdery hawthorn, vanilla and almond aroma | |
Record name | 2-Methoxybenzaldehyde | |
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Record name | 2-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | o-Anisaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
238.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water and propylene glycol, Soluble (in ethanol) | |
Record name | o-Anisaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.12 [mmHg] | |
Record name | 2-Methoxybenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10898 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
135-02-4 | |
Record name | 2-Methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Anisaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135024 | |
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Record name | o-Anisaldehyde | |
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Record name | Benzaldehyde, 2-methoxy- | |
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Record name | 2-Methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-ANISALDEHYDE | |
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Record name | 2-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
39 °C | |
Record name | 2-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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